4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an allyl group, a chlorofluorophenoxy moiety, and a triazole ring
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical pathways .
Mode of Action
It’s plausible that it might interact with its targets through the formation of covalent bonds, given the presence of a reactive thiol group in its structure .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involving the generation of free carbenes from cyclic diazo compounds .
Result of Action
Based on its chemical structure, it’s plausible that it might exert its effects through the modulation of enzyme activity or through interactions with cellular receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluorophenol with allyl bromide in the presence of a base to form the allyl ether intermediate. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and phenoxy positions, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, ethanol (EtOH)
Substitution: NaH, LDA, tetrahydrofuran (THF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Substituted allyl or phenoxy derivatives
Scientific Research Applications
4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a similar triazole ring but different substituents.
Itraconazole: Another antifungal compound with a triazole core and distinct side chains.
Voriconazole: A triazole-based antifungal with a fluorinated side chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-[(3-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3OS/c1-2-5-17-11(15-16-12(17)19)7-18-8-3-4-10(14)9(13)6-8/h2-4,6H,1,5,7H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRXDJPGWPGISQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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